N-(4-chlorobenzyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c20-16-3-1-13(2-4-16)11-21-19(25)24-8-5-14(6-9-24)17-22-23-18(26-17)15-7-10-27-12-15/h1-4,7,10,12,14H,5-6,8-9,11H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVMJSSABHYNCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, thiophene-3-carboxylic acid can be converted to its corresponding hydrazide, which is then cyclized to form the 1,3,4-oxadiazole ring.
Attachment of the piperidine ring: The oxadiazole derivative is then reacted with a piperidine derivative, such as 4-piperidone, under appropriate conditions to form the piperidine-1-carboxamide structure.
Introduction of the 4-chlorobenzyl group: Finally, the 4-chlorobenzyl group is introduced via a nucleophilic substitution reaction, typically using 4-chlorobenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under certain conditions, although this is less common.
Substitution: The 4-chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. N-(4-chlorobenzyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide has been evaluated for its activity against various pathogens, including bacteria and fungi.
Case Study: Anti-Tubercular Activity
A study synthesized a series of oxadiazole derivatives and assessed their anti-tubercular activity against Mycobacterium tuberculosis. Compounds similar to this compound demonstrated promising results with IC50 values indicating effective inhibition of bacterial growth .
Anticancer Potential
The incorporation of oxadiazole moieties into pharmaceutical compounds has been linked to enhanced anticancer activities. The compound has shown potential in inhibiting the proliferation of cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have demonstrated that related oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). For instance, certain analogs exhibited IC50 values as low as 0.19 µM against HCT116 cells, suggesting that modifications to the oxadiazole structure can significantly enhance antitumor activity .
Inhibition of Enzymatic Activity
Studies have indicated that compounds containing the oxadiazole ring can act as inhibitors of various enzymes involved in disease processes. For example, some derivatives have been shown to selectively inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases .
Induction of Apoptosis
Research has also highlighted that these compounds can induce apoptosis in cancer cells through caspase activation. This mechanism is crucial for developing new anticancer therapies aimed at promoting programmed cell death in malignant cells .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is vital for optimizing the efficacy of this compound. Modifications to the thiophene and piperidine components can lead to variations in biological activity.
| Structural Component | Modification | Effect on Activity |
|---|---|---|
| Thiophene Ring | Substitution with electron-withdrawing groups | Increased cytotoxicity against cancer cell lines |
| Piperidine Moiety | Alteration in alkyl chain length | Changes in selectivity towards specific enzymes |
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural uniqueness lies in its combination of a piperidine ring, 1,3,4-oxadiazole, and thiophene substituents. Below is a comparative analysis with three analogs (Table 1):
Table 1: Structural and Functional Comparison of Key Compounds
¹Estimated molecular formula and weight based on structural analysis.
²Data sourced from .
³Data sourced from .
Functional Group Analysis
- 1,3,4-Oxadiazole Ring : Present in all compounds except the PROTAC, this heterocycle enhances metabolic stability and facilitates π-π stacking or hydrogen bonding with biological targets .
- Thiophene vs.
- Chlorobenzyl Group : Shared with the PROTAC, this moiety may contribute to hydrophobic interactions in target binding.
- Piperidine Core : Provides conformational flexibility, contrasting with the PROTAC’s rigid pyrrolidine and triazolo-diazepine systems .
Biological Activity
N-(4-chlorobenzyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a chlorobenzyl group and a thiophen-3-yl oxadiazole moiety. Its molecular formula is C16H17ClN4OS, with a molecular weight of approximately 348.85 g/mol. The presence of both electron-withdrawing and electron-donating groups in its structure suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body.
- Receptor Binding : The compound has been shown to act as a ligand for neurotransmitter receptors, modulating their activity and influencing cellular signaling pathways.
- Antiproliferative Activity : Similar compounds have demonstrated antiproliferative effects by inhibiting tubulin polymerization, leading to cell cycle arrest in cancer cell lines. For instance, derivatives of piperidine carboxamides have been reported to exhibit IC50 values in the nanomolar range against various cancer cell lines, suggesting a potent anticancer mechanism .
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar 1,2,4-oxadiazole derivatives. For example:
- IC50 Values : Compounds within this class exhibited IC50 values ranging from 120 nM to several micromolar concentrations against prostate cancer cell lines (e.g., DU-145) .
- Mechanistic Insights : The antiproliferative effects were linked to the inhibition of tubulin dynamics, which is crucial for mitotic spindle formation during cell division. This was confirmed through biochemical assays showing increased mitotic cells post-treatment .
Other Biological Activities
In addition to anticancer properties, derivatives of this compound may exhibit:
- Antimicrobial Activity : Some studies suggest that related compounds possess notable antimicrobial properties against various pathogens.
- Neuroprotective Effects : Given its interaction with neurotransmitter receptors, there is potential for neuroprotective applications.
Case Studies and Research Findings
Several research articles and studies have documented the biological activity of compounds related to this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-chlorobenzyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide, and how can reaction yields be improved?
- Methodology :
- The synthesis typically involves multi-step reactions, including condensation of thiophene-3-carboxylic acid hydrazide with a piperidine intermediate, followed by cyclization to form the 1,3,4-oxadiazole ring. Phosphorus oxychloride or thionyl chloride are common cyclization agents .
- Key parameters :
- Solvents : Reflux in ethanol or DMF improves solubility of intermediates .
- Catalysts : Use of triethylamine for neutralization during amide bond formation reduces side products .
- Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) enhances purity .
Q. How is structural characterization of this compound performed to confirm its identity?
- Analytical techniques :
- NMR spectroscopy :
- ¹H NMR : Aromatic protons from the thiophene (δ 7.2–7.8 ppm), chlorobenzyl (δ 4.5–4.8 ppm for -CH2-), and piperidine (δ 2.5–3.5 ppm for N-CH2) groups .
- ¹³C NMR : Carbonyl carbons (δ 165–170 ppm) and oxadiazole carbons (δ 150–160 ppm) .
- Mass spectrometry : ESI-MS typically shows [M+H]+ peaks matching the molecular weight (e.g., ~450–460 g/mol) .
- X-ray crystallography : Resolves piperidine ring conformation and oxadiazole-thiophene dihedral angles .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- In vitro assays :
- Enzyme inhibition : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based assays with ATP competitors .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .
- Controls : Include standard inhibitors (e.g., imatinib for kinases) and vehicle-only groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay conditions?
- Case example : Discrepancies in IC50 values between enzyme inhibition and cell-based assays may arise from poor membrane permeability or off-target effects.
- Troubleshooting :
- Solubility : Use DMSO stock solutions (<0.1% final concentration) to avoid precipitation .
- Metabolic stability : Pre-incubate compound with liver microsomes to assess degradation .
- Orthogonal assays : Validate results with SPR (surface plasmon resonance) for direct binding affinity .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the 1,3,4-oxadiazole moiety?
- Modifications :
- Replace thiophene with furan or pyridine to assess electronic effects on bioactivity .
- Introduce electron-withdrawing groups (e.g., -NO2) to the oxadiazole ring to enhance metabolic stability .
- Data analysis :
- Correlate Hammett constants (σ) of substituents with IC50 values to quantify electronic effects .
- Use molecular docking (e.g., AutoDock Vina) to predict binding poses in enzyme active sites .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
- Omics approaches :
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
- Proteomics : SILAC labeling to quantify changes in protein expression .
- Pathway analysis : Use KEGG or Reactome databases to map affected pathways (e.g., apoptosis, cell cycle) .
- In vivo models : Zebrafish xenografts for preliminary toxicity and efficacy profiling .
Key Considerations for Researchers
- Reproducibility : Document reaction conditions (e.g., humidity, inert atmosphere) to minimize batch variability .
- Data validation : Use orthogonal methods (e.g., HPLC + NMR) for purity assessment .
- Ethical compliance : Adhere to institutional guidelines for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
